REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4].[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[OH:18])[CH:13]=O.Cl>>[C:3]([C:5](=[CH:13][C:12]1[CH:15]=[CH:16][C:17]([OH:18])=[C:10]([OH:9])[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC(=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |